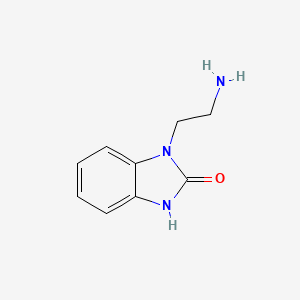

1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBDDXQNITPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228347 | |

| Record name | 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64928-88-7 | |

| Record name | 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64928-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Aminoethyl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole typically involves the cyclization of appropriate precursorsThe reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted benzimidazoles.

Scientific Research Applications

1-(2-Aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole involves its interaction with various molecular targets. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Aminoethyl vs.

- 2-Oxo Group: This moiety is critical for hydrogen bonding in enzyme inhibition (e.g., IDO1 inhibitors) . In contrast, hydrazinyl or chlorophenoxy groups prioritize interactions with bacterial membranes .

- Chain Length and Branching : Analogous to thiazol-piperazine derivatives (), elongation of alkyl chains (e.g., phthalimidopropyl) can enhance potency by increasing lipophilicity, but excessive length may reduce activity due to steric hindrance .

Pharmacological Potency and Structure-Activity Relationships (SAR)

Table 2: Comparative Pharmacological Data

SAR Insights :

- Position of Substituents : In thiazol-piperazine derivatives, shifting the thiazol substituent from the 4- to 5-position increased H3 antagonism by 10-fold . Similarly, the 2-oxo group’s position in benzimidazoles likely dictates binding specificity.

- Metal Coordination: Aminoethyl groups in Schiff base ligands () enable metal chelation, enhancing antimicrobial activity. The target compound’s aminoethyl group may similarly facilitate interactions with bacterial metalloenzymes .

Physicochemical Properties

Table 3: Solubility and Reactivity

Key Differences :

- The target compound’s aminoethyl group balances hydrophilicity and lipophilicity, making it suitable for both aqueous and lipid-rich environments.

- Carboxylate or phthalimide substituents () reduce solubility but improve tissue penetration, which is advantageous for targeting intracellular pathogens or tumors .

Biological Activity

1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a benzimidazole ring, which is known for its role in various biological functions.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study indicated that modifications to the benzimidazole structure can enhance its efficacy against glioblastoma cells, with IC50 values reported around 45.2 μM .

Table 1: Anticancer Activity of Benzimidazole Derivatives

2. Anti-inflammatory Effects

Benzimidazole derivatives have also been evaluated for their anti-inflammatory properties. The compound has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. Specifically, one derivative demonstrated an IC50 of 3.11 μM for COX-2 inhibition . This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been extensively studied. Compounds derived from this class have shown activity against a range of pathogens, including bacteria and fungi. For example, a derivative demonstrated MIC values against Pseudomonas aeruginosa at concentrations as low as 0.01 mM .

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Microtubule Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .

- Receptor Modulation : The compound exhibits affinity for serotonin receptors (5-HT), influencing neurotransmitter signaling pathways and potentially offering therapeutic benefits in neuropsychiatric disorders .

Case Studies

A case study involving a derivative of the compound showcased its effectiveness in reducing tumor size in preclinical models of cancer . The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-aminoethyl)-2,3-dihydro-2-oxo-1H-benzimidazole?

- Methodology : The synthesis typically involves a multi-step approach:

Benzimidazole Core Formation : React 1,2-phenylenediamine with carbonyl-containing reagents (e.g., acetyl chloride or carboxylic acid derivatives) under reflux conditions to form the 2-oxo-benzimidazole scaffold. For example, acetyl chloride reacts with 1H-benzimidazole to yield 1-(1H-benzimidazol-2-yl)ethanone .

Aminoethyl Introduction : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. For instance, alkylation with 2-chloroethylamine or coupling with protected ethylenediamine derivatives, followed by deprotection .

- Key Considerations : Optimize reaction temperature (e.g., 353 K for reflux in methanol/chloroform mixtures) and purification via recrystallization (methanol is common) .

Q. How is the compound characterized structurally?

- Methodology : Use a combination of:

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement of crystal structures. Hydrogen bonding and π-π interactions (e.g., O–H⋯O/N) are critical for stabilizing the crystal lattice .

- Spectroscopy : Confirm the 2-oxo group via IR (C=O stretch ~1700 cm⁻¹) and the aminoethyl moiety via ¹H NMR (δ 2.5–3.5 ppm for –CH₂–NH₂) .

Q. What pharmacological targets are associated with this compound?

- Methodology : Screen against serotonin (5-HT) receptors using:

- Radioligand Binding Assays : Assess affinity for 5-HT₃, 5-HT₄, and D₂ receptors. Derivatives with piperazine moieties show Kᵢ values in the nM range for 5-HT₄ .

- Functional Studies : Use ex vivo models like rat esophageal tunica muscularis mucosae (TMM) to evaluate partial agonist/antagonist activity (e.g., pK_b = 6.19–7.73) .

Advanced Research Questions

Q. How do structural modifications influence 5-HT receptor affinity and activity?

- Methodology :

- Substituent Effects :

- 3-Position of Benzimidazole : Ethyl or cyclopropyl groups enhance 5-HT₄ affinity (Kᵢ = 6.7–75.4 nM), while isopropyl groups induce partial agonism (i.a. = 0.94 vs. BIMU 8’s 0.70) .

- Spacer Length : A two-methylene chain optimizes antagonist/agonist activity. Longer chains reduce potency .

- Piperazine Modifications : N-Butyl groups reverse pharmacological profiles (e.g., antagonist to partial agonist) .

Q. How to resolve contradictions in pharmacological data from structural analogs?

- Methodology :

- Binding Site Analysis : Use molecular docking to identify dual binding sites on 5-HT₄ receptors. For example, small substituent changes (e.g., isopropyl vs. ethyl) may switch activity due to interactions with distinct subpockets .

- Functional Assay Cross-Validation : Compare radioligand binding (affinity) with in vitro functional assays (efficacy) to confirm mechanistic shifts .

Q. What experimental challenges arise in purity assessment, and how are they addressed?

- Methodology :

- Recrystallization Optimization : Use mixed solvents (e.g., methanol/chloroform, 4:1) to remove byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Spectroscopic Artifacts : Differentiate NH₂ peaks from solvent residues in NMR using D₂O exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.